ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride
Overview
Description
Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate is a compound with the CAS Number: 926926-62-7 . It has a molecular weight of 195.22 . It is in the form of a powder .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields . The strategy involves a sequential opening/closing cascade reaction .Molecular Structure Analysis
The InChI code for the compound is 1S/C9H13N3O2/c1-2-14-9(13)8-6-5-10-4-3-7(6)11-12-8/h10H,2-5H2,1H3,(H,11,12) .Chemical Reactions Analysis
The compound is an intermediate in the synthesis of Apixaban (A726700), a potent, direct, selective, and orally active inhibitor of coagulation factor Xa .Physical And Chemical Properties Analysis
The compound has a molecular weight of 195.22 . It is in the form of a powder . The compound is stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Derivatives
Synthesis of New Compounds : Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been used to create a variety of derivatives, including 1,6-diazanaphthalene and pyrano[2,3-c]pyrazole, among others, by reacting with various reagents like malononitrile and hydrazine hydrate (Harb et al., 1989).
Efficient Synthesis Processes : A novel and efficient synthesis method has been developed for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products using a condensation process of pyrazole-5-amine derivatives with activated carbonyl groups (Ghaedi et al., 2015).
Creation of Pyrazolopyridin-3-ones : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has been used for the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, showcasing its utility in creating specific heterocyclic compounds (Lebedˈ et al., 2012).
Applications in Fluorescence and Antiviral Research
Fluorophore Development : A cascade reaction involving ethyl pyrazole-5-carboxylate with α, β-unsaturated ester has led to the development of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives with strong fluorescence in solutions, indicating potential applications in fluorophore development (Yan et al., 2018).
Antiviral Activity : New 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives synthesized from ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate have shown antiviral activity against viruses like Herpes simplex, Mayaro virus, and vesicular stomatitis virus (Bernardino et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)8-6-3-4-10-5-7(6)11-12-8;/h10H,2-5H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZAPHVLDNDOFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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